molecular formula C21H20N4O2 B2958177 (E)-3-(1-(3-(pyridin-3-yl)acryloyl)piperidin-3-yl)quinazolin-4(3H)-one CAS No. 2035018-67-6

(E)-3-(1-(3-(pyridin-3-yl)acryloyl)piperidin-3-yl)quinazolin-4(3H)-one

Cat. No.: B2958177
CAS No.: 2035018-67-6
M. Wt: 360.417
InChI Key: FPLUCQAJSNGOLT-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(1-(3-(pyridin-3-yl)acryloyl)piperidin-3-yl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C21H20N4O2 and its molecular weight is 360.417. The purity is usually 95%.
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Scientific Research Applications

1. Molecular Interaction and Biological Profile

A study by Kakoulidou et al. (2021) investigated the interaction of a similar quinazoline derivative with manganese(II), resulting in the formation of manganese(II) complexes characterized by single-crystal X-ray crystallography. These complexes exhibited significant biological activities, including binding affinity with calf-thymus DNA, the cleavage ability of plasmid DNA, interaction with bovine serum albumin, and scavenging abilities for various radicals, highlighting their potential in DNA-binding and antioxidant applications (Kakoulidou et al., 2021).

2. Antimicrobial and Antioxidant Activities

Another study focused on the interaction of a novel quinazoline compound with Zn2+ in the presence of the non-steroidal anti-inflammatory drug sodium diclofenac. The resulting complexes showed promising results in DNA binding and cleavage studies, antioxidant activities, and interactions with albumin. These findings suggest potential applications in developing novel DNA binders, cleavers, antioxidants, and radical scavengers for biomedical and biotechnological applications (Kakoulidou et al., 2020).

3. Tyrosine Kinase Inhibition for Cancer Therapy

The compound's derivatives have been evaluated as dual inhibitors of Her-1 and Her-2 tyrosine kinases, showing promise in overcoming drug resistance in non-small cell lung cancer. This research underscores the potential of these compounds in developing novel therapeutic agents for targeting EGFR in solid tumors, especially in cases resistant to selective inhibitors (Cha et al., 2009).

4. Novel Antibiotics Against Resistant Bacteria

Research has also led to the discovery of quinazolinone derivatives as effective antibiotics against methicillin-resistant Staphylococcus aureus (MRSA). These compounds impair cell-wall biosynthesis by binding to penicillin-binding proteins, presenting a new class of antibiotics to combat MRSA infections (Bouley et al., 2015).

5. Synthesis and Antimicrobial Activities

The compound and its derivatives have been synthesized and evaluated for their antimicrobial activities against various bacterial and fungal strains. Studies like those conducted by Ashok et al. (2014) and others highlight the compound's utility in developing new antimicrobial agents, offering potential solutions to antibiotic resistance challenges (Ashok et al., 2014).

Properties

IUPAC Name

3-[1-[(E)-3-pyridin-3-ylprop-2-enoyl]piperidin-3-yl]quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2/c26-20(10-9-16-5-3-11-22-13-16)24-12-4-6-17(14-24)25-15-23-19-8-2-1-7-18(19)21(25)27/h1-3,5,7-11,13,15,17H,4,6,12,14H2/b10-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPLUCQAJSNGOLT-MDZDMXLPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C=CC2=CN=CC=C2)N3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(CN(C1)C(=O)/C=C/C2=CN=CC=C2)N3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.